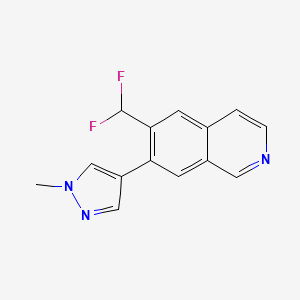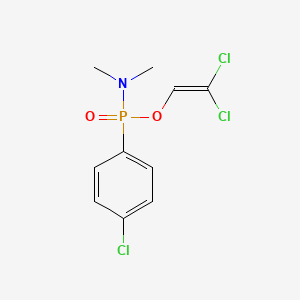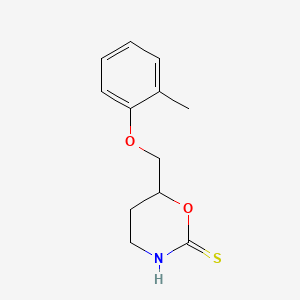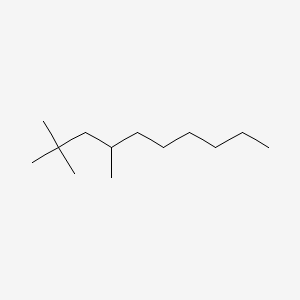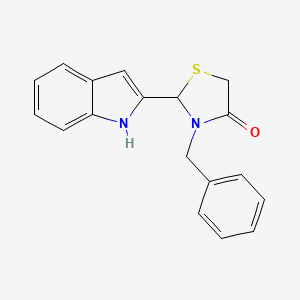
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with an indole moiety and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one typically involves the condensation of indole-2-carboxaldehyde with benzylamine and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Indole-2-carboxaldehyde reacts with benzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.
作用机制
The exact mechanism of action of 3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
相似化合物的比较
Similar Compounds
2-(1H-Indol-2-yl)-thiazolidin-4-one: Lacks the benzyl group but shares the core structure.
3-Benzyl-2-(1H-indol-3-yl)-thiazolidin-4-one: Similar structure but with the indole nitrogen at a different position.
3-Benzyl-2-(1H-pyrrol-2-yl)-thiazolidin-4-one: Contains a pyrrole ring instead of an indole ring.
Uniqueness
3-Benzyl-2-(1h-indol-2-yl)-thiazolidin-4-one is unique due to the presence of both the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The benzyl group further enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
属性
分子式 |
C18H16N2OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
3-benzyl-2-(1H-indol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-12-22-18(20(17)11-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)19-16/h1-10,18-19H,11-12H2 |
InChI 键 |
AWWKMEWWTAHTPX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC3=CC=CC=C3N2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


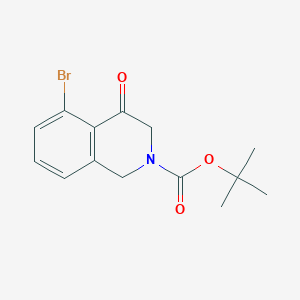
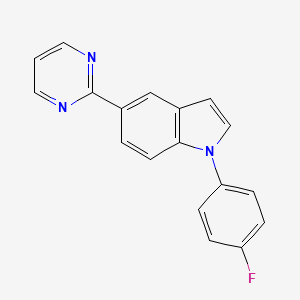

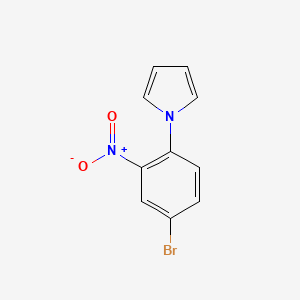
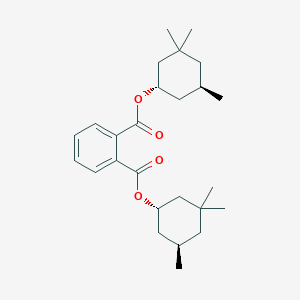
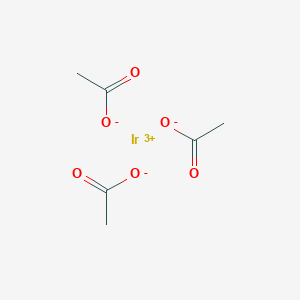
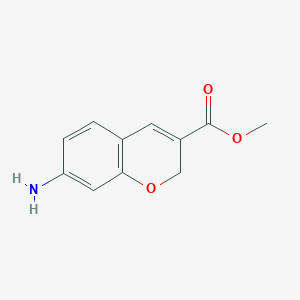
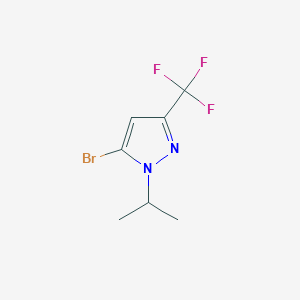
![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
